molecular formula C29H21BrN2O2 B5496430 2-[1-(4-bromobenzyl)-1H-benzimidazol-2-yl]-1-phenylvinyl benzoate

2-[1-(4-bromobenzyl)-1H-benzimidazol-2-yl]-1-phenylvinyl benzoate

Cat. No. B5496430
M. Wt: 509.4 g/mol
InChI Key: HSVJBPKEIHNGLE-ZXVVBBHZSA-N
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Description

Benzimidazole is a type of organic compound that is a part of many bioactive heterocyclic compounds. It’s of wide interest due to its diverse biological and clinical applications . Benzimidazole derivatives are structural isosters of naturally occurring nucleotides, which allows them to interact easily with the biopolymers of the living system . The bromobenzyl group is a common functional group in organic chemistry, often used in the synthesis of various pharmaceuticals .


Synthesis Analysis

The synthesis of benzimidazole usually involves the condensation of o-phenylenediamine with formic acid or the equivalent trimethyl orthoformate . Modifications in the position 2 and 5 of the molecule provide a number of active drugs .


Molecular Structure Analysis

The molecular structure of benzimidazole consists of a fused benzene and imidazole ring. The bromobenzyl group attached to it would add a bromine atom and a benzyl group to the structure .


Chemical Reactions Analysis

Benzimidazole compounds can undergo a variety of chemical reactions, including reactions with acids, bases, and various electrophiles and nucleophiles .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its structure and the functional groups it contains. For example, benzimidazole is a solid at room temperature and is soluble in common organic solvents .

Mechanism of Action

While the mechanism of action for this specific compound is not available, benzimidazole derivatives are known to have diverse biological activities, including anticancer, hormone antagonist, antiviral, anti-HIV, anthelmintic, antiprotozoal, antimycobacterial, antihypertensive, anti-inflammatory, analgesic, anxiolytic, antiallergic, coagulant, anticoagulant, antioxidant as well antidiabetic activities .

Safety and Hazards

The safety and hazards of a compound depend on its specific structure and functional groups. For example, some benzimidazole derivatives may be harmful if swallowed or inhaled, and may cause eye irritation .

Future Directions

The future directions in the research and development of benzimidazole derivatives are vast due to their wide range of biological activities. Researchers continue to synthesize a variety of benzimidazole derivatives and screen them for various biological activities .

properties

IUPAC Name

[(E)-2-[1-[(4-bromophenyl)methyl]benzimidazol-2-yl]-1-phenylethenyl] benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H21BrN2O2/c30-24-17-15-21(16-18-24)20-32-26-14-8-7-13-25(26)31-28(32)19-27(22-9-3-1-4-10-22)34-29(33)23-11-5-2-6-12-23/h1-19H,20H2/b27-19+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSVJBPKEIHNGLE-ZXVVBBHZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=CC2=NC3=CC=CC=C3N2CC4=CC=C(C=C4)Br)OC(=O)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C(=C\C2=NC3=CC=CC=C3N2CC4=CC=C(C=C4)Br)/OC(=O)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H21BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

509.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[(E)-2-[1-[(4-bromophenyl)methyl]benzimidazol-2-yl]-1-phenylethenyl] benzoate

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